2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. This particular compound features a unique structure with an indolizine core, substituted with amino, ethylphenyl, and nitrobenzoyl groups, making it a subject of interest for various scientific studies.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Indolizine derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities. This compound, with its specific substitutions, may exhibit unique biological activities that could be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or dyes. Its structural properties may impart desirable characteristics to these materials, such as enhanced stability or specific electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Introduction of the Amino Group: Amination reactions, often using reagents like ammonia or amines, are employed to introduce the amino group at the desired position.
Attachment of the 2-Ethylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions to attach the ethylphenyl group to the indolizine core.
Addition of the 3-Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via acylation reactions using nitrobenzoyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may further participate in various coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted indolizine derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide would depend on its specific biological target. Generally, indolizine derivatives interact with various molecular targets, including enzymes, receptors, and DNA. The amino and nitrobenzoyl groups may facilitate binding to these targets through hydrogen bonding, electrostatic interactions, or hydrophobic effects, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-phenyl-3-(3-nitrobenzoyl)indolizine-1-carboxamide
- 2-amino-N-(2-methylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
- 2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Uniqueness
Compared to similar compounds, 2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide may exhibit unique properties due to the specific positioning of the ethyl group and the nitrobenzoyl moiety. These structural differences can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable subject for further research and application development.
Properties
IUPAC Name |
2-amino-N-(2-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-2-15-8-3-4-11-18(15)26-24(30)20-19-12-5-6-13-27(19)22(21(20)25)23(29)16-9-7-10-17(14-16)28(31)32/h3-14H,2,25H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXOOMYHBKTUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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